2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride
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Overview
Description
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide under acidic conditions. The reaction can be carried out using reagents such as hydrochloric acid, and the reaction conditions may include heating the mixture to promote cyclization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used in the development of new pharmaceuticals, particularly in the treatment of infections and certain types of cancer.
Industry: The compound can be utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride is unique among oxazole derivatives due to its specific structural features and biological activities. Similar compounds include:
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound shares the oxazole core but has different substituents, leading to distinct biological properties.
4-{[(E)-2,3-Dihydroxy-benzyl-idene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with potential biological activities.
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Properties
IUPAC Name |
2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-2-5(9-11-4)8-6(10)3-7;/h2H,3,7H2,1H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYITUOILVPOPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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